![molecular formula C19H23ClFN3O3S B2758891 5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1049392-62-2](/img/structure/B2758891.png)
5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide
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Description
5-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClFN3O3S and its molecular weight is 427.92. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonist for PET Studies
The compound, in its radiolabeled form ([18F]p-MPPF), has been used extensively to study the 5-HT1A receptors in the brain using positron emission tomography (PET). It serves as a tool to understand serotonergic neurotransmission in animal models and humans, highlighting its utility in neuropharmacological research to assess brain function and disorders (A. Plenevaux et al., 2000; A. Plenevaux et al., 2000).
Cocaine Abuse Therapeutic Agent
The compound's derivatives have shown promise as cocaine abuse therapeutic agents, demonstrating the chemical's versatility in drug development. This includes the synthesis of compounds with potential therapeutic applications, underscoring its significance in creating new treatment options for drug dependence (V. J. Forrat et al., 2007).
Study of 5-HT6 Receptor Antagonism
Derivatives of the compound have been identified as potent and selective antagonists of the 5-HT6 receptor, with implications for understanding and potentially treating neuropsychiatric disorders. This receptor is a target for cognitive enhancement and mood regulation, indicating the compound's relevance in developing treatments for conditions like depression and schizophrenia (T. Stean et al., 2002; S. Bromidge et al., 2001).
Corrosion Inhibition Studies
Piperidine derivatives, structurally related to the compound of interest, have been explored for their corrosion inhibition properties on iron surfaces. This application in materials science underscores the compound's potential beyond pharmacology, demonstrating its utility in industrial applications (S. Kaya et al., 2016).
properties
IUPAC Name |
5-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O3S/c1-27-18-7-6-15(20)14-19(18)28(25,26)22-8-9-23-10-12-24(13-11-23)17-5-3-2-4-16(17)21/h2-7,14,22H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYJJWPJFCNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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